molecular formula C11H12N4 B7894693 1-(Quinazolin-4-yl)azetidin-3-amine

1-(Quinazolin-4-yl)azetidin-3-amine

Cat. No.: B7894693
M. Wt: 200.24 g/mol
InChI Key: RPCPOIZNLQOQFA-UHFFFAOYSA-N
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Description

. This compound features a quinazoline ring system attached to an azetidine ring, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Quinazolin-4-yl)azetidin-3-amine can be synthesized through various synthetic routes, including:

  • Aza-reaction: This involves the formation of the quinazoline ring through cyclization reactions.

  • Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process.

  • Metal-mediated reaction: Transition metals can be used as catalysts to facilitate the formation of the quinazoline ring.

  • Ultrasound-promoted reaction: Ultrasound waves can enhance the reaction rate and yield.

  • Phase-transfer catalysis reaction: This technique involves the use of phase-transfer catalysts to improve the reaction efficiency.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

1-(Quinazolin-4-yl)azetidin-3-amine undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinazolinone derivatives.

  • Reduction: Reduction reactions can be used to modify the functional groups on the quinazoline ring.

  • Substitution: Substitution reactions can introduce different substituents onto the quinazoline ring, altering its chemical properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Quinazolinone derivatives: These are formed through oxidation reactions and have potential biological activities.

  • Reduced derivatives: Reduction reactions can yield compounds with different pharmacological properties.

  • Substituted derivatives: Substitution reactions can produce a variety of analogs with diverse chemical and biological activities.

Scientific Research Applications

1-(Quinazolin-4-yl)azetidin-3-amine has several scientific research applications, including:

  • Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its antimicrobial and antifungal properties.

  • Medicine: The compound shows potential as an analgesic, anti-inflammatory, and anticancer agent.

  • Industry: It is used in the development of new pesticides and herbicides.

Mechanism of Action

The mechanism by which 1-(Quinazolin-4-yl)azetidin-3-amine exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in pain perception, inflammation, or cancer cell proliferation. The exact mechanism can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-(Quinazolin-4-yl)azetidin-3-amine is compared with other quinazoline derivatives, such as:

  • Quinazolinone: This compound contains an oxo group at the 2-position of the quinazoline ring.

  • Fenazaquin: A pesticide belonging to the quinazoline class used to control mites and insects.

  • Quinazoline-4 (3H)-one: This derivative has an oxo group at the 4-position of the quinazoline ring.

Uniqueness: this compound is unique due to its azetidine ring, which is not commonly found in other quinazoline derivatives. This structural feature contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-quinazolin-4-ylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c12-8-5-15(6-8)11-9-3-1-2-4-10(9)13-7-14-11/h1-4,7-8H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCPOIZNLQOQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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